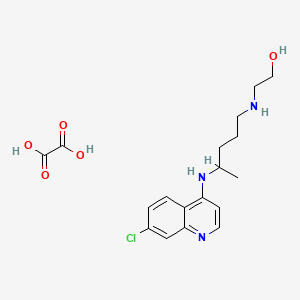

Cletoquine Oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cletoquine Oxalate, also known as Desethylhydroxychloroquine Oxalate, is a major active metabolite of Hydroxychloroquine . It is produced in the liver by CYP2D6, CYP3A4, CYP3A5, and CYP2C8 isoenzymes . It is also a Chloroquine derivative and has the ability to act against the chikungunya virus (CHIKV) .

Molecular Structure Analysis

The molecular formula of Cletoquine Oxalate is C18H24ClN3O5 . Its molecular weight is 397.85 .Chemical Reactions Analysis

Cletoquine Oxalate is produced in the liver by CYP2D6, CYP3A4, CYP3A5, and CYP2C8 isoenzymes . It is also a Chloroquine derivative and has the ability to act against the chikungunya virus (CHIKV) .科学的研究の応用

Chemiluminescence detection in flow-injection analysis: Bis(2,4,6-trichlorophenyl) oxalate's chemiluminescence reaction with hydrogen peroxide is used for detecting fluorescent organotin-quinoline complexes, highlighting the application in analytical chemistry (Fujimaki et al., 1993).

Geomycology, biodeterioration, and bioremediation: Oxalate plays a significant role in fungal-mediated metal and mineral transformations, influencing processes like nutrient cycling, bioweathering, and bioremediation, as well as the biodeterioration of materials (Gadd et al., 2014).

Neurotoxicity of anticancer agents: Oxaliplatin, an anticancer drug, has been studied for its neurotoxic effects on neuronal voltage-gated sodium channels, involving its metabolite oxalate (Grolleau et al., 2001).

Chemiluminescent signals in clinical and non-clinical applications: Oxalate derivatives are used in chemiluminescence methods for the quantification and analysis of macromolecules in various fields, including environmental monitoring and pharmaceuticals (Khan et al., 2014).

Oxalate in oxaliplatin-induced neuropathy: Research on oxaliplatin-induced peripheral neuropathy in rats indicates the involvement of oxalate in cold hyperalgesia but not mechanical allodynia (Sakurai et al., 2009).

Drug degradation by electro-Fenton oxidation: The degradation of chloroquine, an antimalarial drug, using electro-Fenton oxidation is explored, highlighting the potential of this method in wastewater treatment and the formation of oxalate as a degradation product (Midassi et al., 2020).

Oxalate metabolism in medicine and bioremediation: The enzymes degrading oxalate are crucial for applications in medicine, such as treating hyperoxaluria, and environmental bioremediation (Svedružić et al., 2005).

Oxalate formation in bleaching processes: The mechanism of oxalate formation during the bleaching of bamboo kraft pulp with chlorine dioxide is studied, providing insights into industrial bleaching processes (Li et al., 2019).

作用機序

Target of Action

Cletoquine Oxalate, a major active metabolite of Hydroxychloroquine, is primarily targeted against the Chikungunya virus (CHIKV) . It is also a Chloroquine derivative, which is known to inhibit the action of heme polymerase in malarial trophozoites .

Mode of Action

Cletoquine Oxalate interacts with its targets by preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, leading to the death of the parasite . Furthermore, Cletoquine Oxalate has the ability to inhibit terminal glycosylation of ACE2, the receptor that SARS-CoV and SARS-CoV-2 target for cell entry .

Biochemical Pathways

Cletoquine Oxalate is produced in the liver by CYP2D6, CYP3A4, CYP3A5, and CYP2C8 isoenzymes . This process involves the metabolism of Hydroxychloroquine, a parent compound, into Cletoquine Oxalate . The oxalate component of the compound may also play a role in various biochemical processes, such as nutrient availability, weathering of minerals, or precipitation of metal oxalates .

Pharmacokinetics

Cletoquine Oxalate exhibits a tissue to blood concentration ratio (Kp) of ≥1, indicating its accumulation in tissues . The Cletoquine Kp ratio for various tissues is observed in the descending order of liver > kidney > spleen > lungs > heart . This suggests that the compound’s ADME properties and bioavailability are influenced by its distribution across different tissues.

Result of Action

The primary result of Cletoquine Oxalate’s action is its antimalarial effects and potential for autoimmune diseases treatment . By inhibiting the action of heme polymerase and preventing the conversion of heme to hemazoin, Cletoquine Oxalate effectively kills the malarial parasites .

Action Environment

The action, efficacy, and stability of Cletoquine Oxalate can be influenced by various environmental factors. For instance, the compound’s production in the liver suggests that hepatic health and function can impact its action . Additionally, the oxalate component of the compound may interact with environmental calcium ions, affecting its stability and action .

Safety and Hazards

特性

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O.C2H2O4/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;3-1(4)2(5)6/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVGVTDECKJJJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675770 |

Source

|

| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14142-64-4 |

Source

|

| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)

![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)

![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)

![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)